molecular formula C17H17F3N4O B2857179 2-({1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one CAS No. 2189434-74-8

2-({1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one

Cat. No. B2857179
CAS RN: 2189434-74-8
M. Wt: 350.345
InChI Key: VEJKIJMMFYSVLY-UHFFFAOYSA-N
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Description

The compound “2-({1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one” is a complex organic molecule. It is related to a class of compounds known as pyridines . Pyridines are a class of compounds that have been used in the design of structures in medicinal chemistry . They exhibit a wide range of pharmacological activities .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . It also contains a trifluoromethyl group, which consists of one carbon atom bonded to three fluorine atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structure. The presence of the trifluoromethyl group and the pyridine ring can influence its reactivity . For example, trifluoromethyl groups are known to undergo various reactions, including perfluoroalkylative pyridylation .

Scientific Research Applications

Toxicity and Environmental Impact

Research into compounds structurally related to the query compound, such as 5-amino-2-(trifluoromethyl)pyridine, has highlighted concerns regarding toxicity and environmental impact. For instance, a study documented a case of acute exposure leading to various health issues, underscoring the need for caution in industrial and agricultural applications to prevent occupational and environmental exposure (Tao et al., 2022).

Carcinogenic Potential of Related Compounds

Investigations into heterocyclic amines, which share a similar structural motif with the queried compound, have been conducted to understand their carcinogenic potential. These studies are crucial for assessing the safety of compounds present in cooked foods and their metabolites, aiming to mitigate their risk to human health (Ushiyama et al., 1991).

Pharmacological Applications

Although specific applications of "2-({1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one" in pharmacology were not found, related research indicates the exploration of structurally similar compounds for their potential in treating various diseases. This includes studies on their metabolic pathways, mechanism of action, and efficacy in preclinical models, guiding the development of new therapeutic agents (Christopher et al., 2010).

Environmental and Human Exposure

Further research on the environmental presence and human exposure to compounds with similarities to the query chemical, particularly in agricultural settings, is vital for understanding their ecological footprint and potential health risks. This includes studying their occurrence in the environment, mechanisms of action, and long-term effects on both human health and biodiversity (Wakabayashi et al., 1993).

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, reactivity, and potential biological activities. Given the pharmacological activities exhibited by related compounds, it could be of interest in the fields of medicinal chemistry and drug discovery .

properties

IUPAC Name

2-[[1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4O/c18-17(19,20)13-4-5-15(21-7-13)23-8-11(9-23)10-24-16(25)6-12-2-1-3-14(12)22-24/h4-7,11H,1-3,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEJKIJMMFYSVLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)N(N=C2C1)CC3CN(C3)C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one

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